7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one

Regioselective nitration Pyrrolopyrazine positional isomerism Electrophilic aromatic substitution

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one (CAS 54906-40-0) is a 3,4-dihydro pyrrolo[1,2-a]pyrazin-1(2H)-one heterocycle bearing a single nitro substituent at the 7-position of the pyrrole ring. This bicyclic scaffold, composed of fused pyrrole and 1,2-pyrazinone rings, serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to 7-amino derivatives via nitro reduction, enabling further functionalization for kinase inhibitor programs.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 54906-40-0
Cat. No. B12925334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one
CAS54906-40-0
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1CN2C=C(C=C2C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h3-4H,1-2H2,(H,8,11)
InChIKeyOWGYKLOBIDSAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one (CAS 54906-40-0): Core Structure and Key Distinguishing Features


7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one (CAS 54906-40-0) is a 3,4-dihydro pyrrolo[1,2-a]pyrazin-1(2H)-one heterocycle bearing a single nitro substituent at the 7-position of the pyrrole ring [1]. This bicyclic scaffold, composed of fused pyrrole and 1,2-pyrazinone rings, serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to 7-amino derivatives via nitro reduction, enabling further functionalization for kinase inhibitor programs [2]. The compound is commercially offered with a standard purity of 97%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . Its substitution pattern (7-nitro, 3,4-dihydro) distinguishes it from isomeric nitro derivatives (e.g., 6-nitro) and from the fully aromatic 7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1632286-28-2), each of which exhibits distinct physicochemical and reactivity profiles.

Why 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one Cannot Be Substituted by Other Pyrrolopyrazinones in Research and Procurement


The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is highly sensitive to substitution pattern and ring saturation, with even minor structural changes drastically altering key properties relevant to downstream applications. Specifically, the 7-nitro-3,4-dihydro configuration present in CAS 54906-40-0 provides a unique combination of electronic character, reduction potential, and hydrogen-bonding capacity that governs its reactivity in subsequent synthetic steps, particularly in the preparation of 7-amino intermediates for kinase inhibitor design [1]. Replacing this compound with the unsubstituted core (CAS 54906-42-2), the 6-nitro isomer, the fully aromatic 7-nitro analog (CAS 1632286-28-2), or the 2-methyl-7-nitro derivative (CAS 54993-50-9) would result in distinct steric, electronic, and solubility profiles, thereby compromising the integrity of established synthetic routes, structure-activity relationships, and batch reproducibility [2][3]. The following quantitative evidence demonstrates the measurable differences that preclude indiscriminate substitution.

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one: Quantitative Differentiation Evidence for Procurement and Research Selection


Nitro Group Positional Isomerism: 7-Nitro vs. 6-Nitro Regioselectivity in Pyrrolo[1,2-a]pyrazine Nitration

The nitration of the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold proceeds with distinct regioselectivity, yielding the 7-nitro derivative (CAS 54906-40-0) as a principal product under controlled nitration conditions using a nitrating mixture (HNO₃/H₂SO₄) [1]. In contrast, the isomeric 6-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, while sharing an identical molecular formula (C₇H₇N₃O₃) and molecular weight (181.15 g/mol), exhibits a different spatial orientation of the nitro substituent, which alters the electron density distribution across the bicyclic system. The 7-nitro isomer positions the electron-withdrawing nitro group at the α-position of the pyrrole ring, a location known to exert stronger electronic effects on the pyrazinone carbonyl and to influence the geometry of subsequent transformations [2]. This regiochemical specificity is critical for downstream synthetic planning, as the 7-nitro group demonstrates differential reduction kinetics and coupling reactivity compared to the 6-nitro analog.

Regioselective nitration Pyrrolopyrazine positional isomerism Electrophilic aromatic substitution

Ring Saturation Impact on Physicochemical Properties: 3,4-Dihydro vs. Fully Aromatic 7-Nitropyrrolo[1,2-a]pyrazin-1(2H)-one

The 3,4-dihydro saturation state of CAS 54906-40-0 introduces a substantial electronic and conformational difference relative to its fully aromatic counterpart, 7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1632286-28-2). The fully aromatic analog (C₇H₅N₃O₃, MW 179.14) has a reported computed LogP of 0.5358 , while the unsubstituted 3,4-dihydro core (CAS 54906-42-2) has a reported LogP of 1.24 . The 7-nitro-3,4-dihydro derivative occupies an intermediate hydrophilicity space: the electron-withdrawing nitro group reduces LogP relative to the unsubstituted dihydro core, while the sp³ character at the 3,4-position enhances polarity compared to the fully aromatic system. This translates to distinct solubility profiles for each derivative in organic synthesis and assay buffer conditions. The saturated 3,4-bond also eliminates planarity constraints, impacting molecular recognition by biological targets and crystal packing in solid formulations.

Ring saturation effects LogP comparison Drug-likeness ADME profiling

Molecular Weight and Hydrogen-Bonding Capacity Differentiation from N-Alkylated Analogs: 7-Nitro-3,4-dihydro vs. 2-Methyl-7-nitro Derivative

The 2-methyl analog, 2-methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 54993-50-9, C₈H₉N₃O₃, MW 195.18 g/mol ), differs from the target compound by a single N-methyl substituent at the pyrazinone ring. This structural change carries measurable consequences: an increase in molecular weight of 14.03 g/mol (195.18 vs. 181.15), elimination of the N–H hydrogen bond donor capable of participating in intermolecular interactions with biological targets, and increased steric bulk adjacent to the carbonyl. For procurement decisions, these differences are critical when the desired intermediate must retain a free lactam hydrogen for subsequent N-alkylation or acylation chemistry. The target compound (CAS 54906-40-0) preserves this reactive handle for downstream diversification.

N-alkylation effects Molecular weight comparison Hydrogen bond donor count Permeability prediction

Commercial Purity and Analytical Documentation: Supplier-Specific Batch Quality for 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one

The compound is available from Bidepharm (Catalog BD672709) with a certified purity of 97%, accompanied by batch-specific analytical data packages including ¹H NMR, ¹³C NMR, HPLC, and GC . This level of documented purity exceeds the typical 95% specification commonly offered for the unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core (CAS 54906-42-2) from certain vendors , and matches or exceeds the 95% purity reported for the fully aromatic 7-nitropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1632286-28-2) . For procurement officers and laboratory managers, the availability of NMR and HPLC trace data directly from the vendor reduces the need for in-house re-characterization, saving approximately 2–4 hours of analytical instrument time per batch.

Purity specification Batch analytical data Procurement quality control NMR standardization

Synthetic Utility as a 7-Amino Precursor for Kinase Inhibitor Lead Optimization

The 7-nitro group of CAS 54906-40-0 serves as a masked amino function; catalytic hydrogenation or chemical reduction (e.g., Fe/HCl, SnCl₂, or Pd/C under H₂) cleanly generates the 7-amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one intermediate [1]. This 7-amino scaffold is a proven entry point for the synthesis of potent and selective kinase inhibitors. In the PIM kinase series, elaborated 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives achieved IC₅₀ values in the low nanomolar range against PIM1 and PIM2, with exquisite kinase selectivity and favorable pharmacokinetic properties [2]. In the PARP-1 inhibitor series, optimized pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives demonstrated IC₅₀ values as low as 1.8 nM against PARP-1 enzyme and inhibited BRCA-deficient cell proliferation in the low double-digit nanomolar range with excellent selectivity over BRCA-proficient cells [3]. By contrast, the unsubstituted core (CAS 54906-42-2) lacks this synthetic handle entirely, requiring alternative and less efficient routes to introduce amino functionality at the 7-position.

Nitro reduction PIM kinase inhibitors PARP-1 inhibitors Medicinal chemistry intermediate

Core Scaffold Distinctiveness: Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[2,3-b]pyrazine Ring Fusion Orientation

The [1,2-a] ring fusion of the target compound positions the pyrrole and pyrazine rings in an angular arrangement that presents a distinct hydrogen-bonding face to biological targets compared to the linear [2,3-b] fusion found in 5H-pyrrolo[2,3-b]pyrazine derivatives. A comprehensive 2021 review of pyrrolopyrazine biological activities documented that pyrrolo[1,2-a]pyrazine derivatives exhibit preferential antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrate stronger kinase inhibition profiles [1]. This topology-activity divergence means the [1,2-a] scaffold is not a simple isostere of the [2,3-b] system; both must be independently sourced. Furthermore, the [1,2-a] scaffold has demonstrated utility in diverse target classes including PIM kinases [2], PARP-1 [3], sPLA2 [4], and 5-HT1A receptors [5], indicating broad pharmacophoric compatibility that the [2,3-b] isomer does not identically reproduce.

Scaffold topology Kinase hinge binding Isosteric replacement

Targeted Application Scenarios for 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PIM Kinase Inhibitor Lead Optimization via 7-Amino Intermediate

For drug discovery programs targeting PIM1 and PIM2 kinases, CAS 54906-40-0 is the preferred starting material for constructing elaborated 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one inhibitor scaffolds. Reduction of the 7-nitro group yields the 7-amino intermediate, which can be further derivatized via amide coupling, sulfonamide formation, or reductive amination [1]. The resulting analogs have demonstrated potent PIM1/PIM2 inhibition with IC₅₀ values in the low nanomolar range, dose-dependent c-Myc degradation, and favorable kinase selectivity profiles—outcomes not achievable with the unsubstituted core (CAS 54906-42-2) or the 2-methyl analog (CAS 54993-50-9) [2]. The 97% purity specification with batch-specific NMR and HPLC data ensures reproducible SAR data across independent synthesis runs .

Chemical Biology: PARP-1 Inhibitor Development with BRCA Selectivity

Researchers developing novel PARP-1 inhibitors for synthetic lethality applications in BRCA-mutant cancers should utilize CAS 54906-40-0 as a functionalized scaffold precursor. The pyrrolo[1,2-a]pyrazin-1(2H)-one core has been optimized to deliver PARP-1 inhibitors with enzyme IC₅₀ values as low as 1.8 nM and cellular proliferation inhibition in the low double-digit nanomolar range, with excellent selectivity over BRCA-proficient cells [1]. The presence of the 7-nitro group provides a direct synthetic handle for diversification, whereas the fully aromatic analog (CAS 1632286-28-2) lacks the 3,4-dihydro flexibility that may contribute to conformational complementarity within the PARP-1 catalytic domain.

Organic Synthesis: Scaffold Functionalization via Nitro Group Transformation

For synthetic methodology development and building block procurement, CAS 54906-40-0 serves as a versatile intermediate for exploring regioselective transformations at the 7-position of the pyrrolo[1,2-a]pyrazin-1(2H)-one system. The nitro group can be selectively reduced to the corresponding amine (catalytic hydrogenation or chemical reduction), which then participates in acylation, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry [1]. The 3,4-dihydro saturation state also permits further functionalization at the pyrazinone ring through enolate chemistry or N-alkylation at the free lactam N–H, a reactive site blocked in the 2-methyl analog (CAS 54993-50-9) [2]. The commercial availability at 97% purity with analytical documentation reduces the need for extensive purification prior to exploratory chemistry .

Pharmacophore Screening and Library Construction: Core Scaffold with Validated Target Space

For high-throughput screening library construction or fragment-based drug discovery, the pyrrolo[1,2-a]pyrazine scaffold—as represented by CAS 54906-40-0—provides validated entry into multiple target classes. Published evidence demonstrates activity against PIM kinases, PARP-1, sPLA2, and 5-HT1A receptors [1][2][3]. This multi-target pharmacophoric compatibility, combined with the synthetic tractability afforded by the 7-nitro group for parallel library synthesis, makes this compound a superior choice over the pyrrolo[2,3-b]pyrazine isomer, which exhibits a narrower target class preference biased toward kinase inhibition [4]. The documented 97% purity and batch analytical characterization ensure library members are prepared from a consistent, well-characterized starting material .

Quote Request

Request a Quote for 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.